3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-fluoro-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c10-6-4-2-1-3-5(6)8(12)7(11)9(13)14/h1-4,7-8,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOIZTQSIDCLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Chlorophenyl Precursors
A widely reported method involves fluorination of 2-chlorophenyl-containing intermediates. For instance, 2,3-dichlorobenzoyl chloride can undergo fluorine substitution using anhydrous potassium fluoride (KF) in the presence of a phase-transfer catalyst such as hexaoxacyclooctadecane-6-6. This reaction occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (140–150°C), yielding 2-fluoro-3-chlorobenzoyl fluoride as an intermediate. Subsequent hydrolysis under alkaline conditions (pH ≥ 8.0) followed by acidification (pH ≤ 3.0) precipitates the final product with a purity exceeding 99.5%.
Key Reaction Conditions:
Condensation and Reduction Strategies
Alternative routes employ condensation of 2-chlorobenzaldehyde with fluorinated acetic acid derivatives. For example, reacting 2-chlorobenzaldehyde with difluoroacetic acid in the presence of sodium borohydride (NaBH₄) facilitates reduction of intermediate aldehydes to alcohols, followed by hydrolysis to yield the target compound. This method avoids harsh fluorination conditions but requires meticulous control over stoichiometry to prevent over-reduction.
Critical Parameters:
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Temperature: Room temperature for condensation; 0–5°C for reduction.
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Purity Challenges: Diastereomeric mixtures often form, necessitating chromatographic separation.
Biocatalytic Approaches
Enzymatic Synthesis Using Engineered Microbes
Recent advances leverage engineered Escherichia coli strains expressing methylmalonyl-CoA synthase (MatB) and malonyl-CoA reductase (MCR). These enzymes convert fluorinated malonic acid derivatives (e.g., 2-fluoromalonic acid) into 2-fluoro-3-hydroxypropanoic acid via a CoA-dependent pathway. While this method primarily targets the non-chlorinated analog, substituting chlorophenyl-containing substrates could adapt the pathway for synthesizing this compound.
Advantages and Limitations:
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Sustainability: Utilizes renewable carbon sources (e.g., glucose).
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Challenges: Substrate specificity and enzyme inhibition by chlorinated groups.
Industrial-Scale Production
Continuous Flow Processes
Industrial synthesis often employs continuous flow reactors to enhance heat and mass transfer during fluorination. For example, combining 2-chlorobenzaldehyde with difluoroacetic acid under turbulent flow conditions reduces reaction time from hours to minutes while maintaining yields above 75%.
Table 1: Comparison of Industrial Synthesis Methods
Reaction Mechanisms and Stereochemical Control
Fluorination via Nucleophilic Aromatic Substitution
The fluorination of 2,3-dichlorobenzoyl chloride proceeds through a two-step mechanism:
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Nucleophilic Attack: Fluoride ions displace chlorine at the ortho position, forming 2-fluoro-3-chlorobenzoyl fluoride.
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Hydrolysis: The acyl fluoride intermediate reacts with hydroxide ions to form the carboxylic acid, followed by protonation to precipitate the product.
Stereochemical Outcomes:
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The reaction’s regioselectivity ensures fluorine incorporation at the ortho position relative to the chlorine substituent.
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Diastereomerism arises from the chiral hydroxy carbon, requiring resolution via chiral chromatography or crystallization.
Optimization Strategies
Catalyst Screening
Replacing potassium fluoride with cesium fluoride (CsF) in DMF increases fluorination yields to 84.5% due to CsF’s higher solubility and nucleophilicity. Tetrabutylammonium bromide (0.05 equivalents) further enhances reaction rates by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-3-phenylpropanoic Acid (CAS: 7474-06-8)
- Molecular Formula : C₉H₉ClO₂
- Structural Differences : Lacks the fluorine and hydroxyl groups present in the target compound.
- Physicochemical Properties :
- Lower molecular weight (184.62 g/mol vs. 218.6 g/mol for the target compound).
- Reduced polarity due to the absence of fluorine and hydroxyl groups, leading to differences in solubility (e.g., lower water solubility).
- Biological Activity: No direct biological data is provided, but chlorinated aromatic acids are often intermediates in drug synthesis or enzyme inhibitors .
(E)-3-(2-Chlorophenyl)acrylic Acid
- Molecular Formula : C₉H₇ClO₂
- Structural Differences: Contains an α,β-unsaturated carboxylic acid system (acrylic acid backbone) instead of the fluorinated hydroxypropanoic acid structure.
- Key Implications :
3-(2-Chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethylisoxazole-4-carboxamide
- Molecular Formula : C₁₇H₁₃Cl₂N₂O₂
- Structural Differences: Replaces the hydroxypropanoic acid moiety with an isoxazole carboxamide group.
- Biological Activity :
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
- Molecular Formula: C₉H₁₀FNO₃
- Structural Differences: Features an amino group at C3 and a 3-fluorophenyl substituent instead of 2-chlorophenyl.
- Stereochemistry (2S,3S) may influence binding affinity compared to the diastereomeric mixture of the target compound .
Comparative Data Table
Key Research Findings
- Chlorine at the 2-position on the phenyl ring increases steric hindrance and electron-withdrawing effects, influencing metabolic stability and receptor affinity .
- Stereochemical Considerations: The diastereomeric nature of this compound may lead to divergent biological activities, as seen in stereospecific compounds like (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid .
- Synthetic Relevance: Methods for synthesizing related compounds (e.g., AlX₃- or TfOH-catalyzed reactions for 3-arylpropanoic acids) could be adapted for the target compound’s production, though fluorine incorporation may require specialized fluorinating agents .
Biological Activity
3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies, drawing from diverse research sources.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClF3O3
- Molecular Weight : 256.63 g/mol
Biological Activity
The biological activity of this compound has been investigated for various pharmacological effects. Key findings include:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl and fluorine groups may enhance these effects through increased lipophilicity and interaction with microbial membranes.
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Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and inflammatory bowel disease. It is hypothesized that the compound may inhibit specific pathways involved in inflammation, possibly through modulation of cytokine production.
- Antitumor Activity :
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
- Interaction with Cell Membranes : The hydrophobic nature of the chlorophenyl and fluorine substituents likely facilitates membrane penetration, affecting cellular signaling pathways.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates. The compound demonstrated significant activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ampicillin) | 16 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers compared to controls. This suggests a promising avenue for further exploration in inflammatory disease treatment.
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| This compound | 45% |
| Control (Placebo) | 10% |
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid, and how can reaction conditions be optimized for high yield?
Answer:
A plausible synthesis involves coupling a 2-chlorophenyl precursor with fluorinated intermediates. For example, esterification of 3-(2-chlorophenyl)propanoic acid derivatives (e.g., ethyl 3-(2-chlorophenyl)propanoate ) could be followed by fluorination at the β-position using electrophilic fluorinating agents like Selectfluor™. Hydroxy group introduction may require hydroxylation under controlled pH (e.g., 3 N NaOH at 18°C, as in similar compounds ). Optimization includes:
- Reagent selection : Use coupling agents such as benzotriazol-1-yl-oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in DMF for amide/ester formation .
- Temperature control : Maintain reactions at 22–25°C to avoid side reactions (e.g., epimerization) .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate enantiomers .
Basic: How can the acidity (pKa) of this compound be experimentally determined, and how do substituents influence its dissociation?
Answer:
The pKa can be measured via potentiometric titration in aqueous buffer systems (e.g., 0.1 M KCl) at 25°C . Substituent effects are critical:
- Electron-withdrawing groups : The 2-chlorophenyl and 2-fluoro groups decrease pKa by stabilizing the deprotonated form via inductive effects. For comparison, 3-(2-chlorophenyl)propanoic acid has a pKa of 4.58 .
- Hydroxy positioning : The β-hydroxy group may form intramolecular hydrogen bonds, slightly increasing acidity.
- Methodological note : Validate results using UV-Vis spectroscopy at 260 nm to track deprotonation .
Advanced: What chiral resolution techniques are effective for separating enantiomers of this compound?
Answer:
Enantiomers can be resolved using:
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of n-hexane/isopropanol (90:10, v/v) at 1.0 mL/min. Monitor retention times using polarimetric detection .
- Dynamic kinetic resolution : Employ enzymes like lipases (e.g., Candida antarctica) in biphasic systems to selectively esterify one enantiomer .
- Crystallization : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) and analyze via X-ray diffraction for absolute configuration confirmation .
Advanced: How can computational modeling predict the electronic effects of the 2-chlorophenyl and 2-fluoro substituents on the compound’s reactivity?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs). The electron-withdrawing Cl and F groups lower the LUMO energy, enhancing electrophilicity at the β-carbon .
- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior and solubility .
- SAR analysis : Compare with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to quantify substituent contributions to bioactivity .
Advanced: What strategies mitigate contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Answer:
- Variable-temperature NMR : Resolve overlapping signals by acquiring spectra at –20°C to slow conformational exchange .
- 2D techniques : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing hydroxy proton coupling from aromatic signals) .
- Isotopic labeling : Synthesize a ²H-labeled analog to simplify splitting patterns in the fluorophenyl region .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes .
- Antimicrobial assays : Test MIC values via broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
- Protein binding : Use surface plasmon resonance (SPR) to measure affinity for serum albumin, with PBS (pH 7.4) as running buffer .
Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?
Answer:
- Hepatocyte incubation : Incubate with primary rat hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E for 2 h. Quantify parent compound and metabolites via LC-MS/MS .
- Microsomal stability : Use NADPH-fortified human liver microsomes (0.5 mg/mL) and monitor t₁/₂. Compare with control compounds lacking the fluoro substituent .
- Pharmacokinetic profiling : Administer intravenously (2 mg/kg) to Sprague-Dawley rats and collect plasma at 0.5, 1, 2, 4, and 8 h for AUC calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
